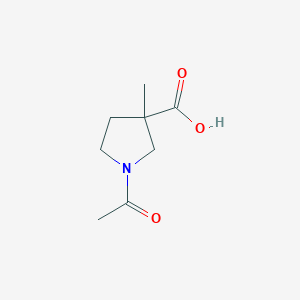

1-Acetyl-3-methylpyrrolidine-3-carboxylic acid

Description

BenchChem offers high-quality 1-Acetyl-3-methylpyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Acetyl-3-methylpyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-acetyl-3-methylpyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-6(10)9-4-3-8(2,5-9)7(11)12/h3-5H2,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGPONDCWRZQZES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(C1)(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Application Note: Utilizing 1-Acetyl-3-methylpyrrolidine-3-carboxylic Acid in Fragment-Based Drug Design (FBDD)

Abstract

This application note details the utility of 1-Acetyl-3-methylpyrrolidine-3-carboxylic acid (AMPC) as a high-value scaffold in Fragment-Based Drug Design (FBDD). Unlike traditional planar aromatic fragments, AMPC offers a high fraction of sp³ hybridized carbons (

Introduction: The sp³ Advantage

In modern FBDD, the "Rule of 3" has evolved to prioritize molecular complexity and three-dimensionality. Planar, aromatic-heavy libraries often suffer from poor solubility and non-specific binding.

1-Acetyl-3-methylpyrrolidine-3-carboxylic acid represents a class of "3D-fragments" with specific advantages:

-

Conformational Constraint: The C3-methyl group creates a quaternary center, restricting the rotatable bond space of the carboxylic acid. This "pre-organization" reduces the entropic penalty upon protein binding.

-

Vector Diversity: The molecule provides non-planar exit vectors (the carboxylic acid and the N-acetyl group) that are geometrically distinct from standard aniline or benzoic acid fragments.

-

Metabolic Stability: Quaternary carbons block common metabolic soft spots (e.g., oxidation at the

-carbon).

Physicochemical Profile

The following properties make AMPC an ideal starting point for fragment evolution:

| Property | Value | FBDD Relevance |

| Molecular Weight | 171.19 Da | Well within Rule of 3 (<300 Da), allowing room for growth. |

| cLogP | ~ -0.5 to 0.2 | High hydrophilicity ensures solubility in assay buffers (PBS/DMSO). |

| H-Bond Donors | 1 (COOH) | Specific directional interaction. |

| H-Bond Acceptors | 2 (C=O) | Amide and Acid carbonyls. |

| 0.75 | High saturation correlates with clinical success (Lovering et al.). | |

| Chirality | 1 Stereocenter (C3) | Enantiomers probe different sub-pockets. |

Protocol A: Biophysical Screening via Ligand-Observed NMR

Due to the low molecular weight and likely weak affinity (

Experimental Rationale

AMPC lacks aromatic protons. Therefore, the STD signal will rely entirely on the aliphatic region (0.5 ppm – 4.0 ppm). The sharp singlets of the C3-Methyl and N-Acetyl groups provide excellent spectroscopic handles that do not overlap with protein background signals.

Step-by-Step Protocol

Materials:

-

Target Protein (

purity, concentrated to -

AMPC Fragment (100 mM stock in

-DMSO). -

Buffer: 50 mM Phosphate, 150 mM NaCl, pH 7.4 in

(or 90%

Procedure:

-

Sample Preparation:

-

Prepare the NMR tube with a 100:1 Ligand-to-Protein ratio .

-

Example:

AMPC + -

Control: Prepare a reference tube containing only

AMPC (no protein) to rule out aggregation or direct saturation artifacts.

-

-

Pulse Sequence Setup (stddiff):

-

On-Resonance Irradiation: Set saturation frequency to -1.0 ppm or 12.0 ppm (regions with no ligand signals). Use a Gaussian train of pulses (total saturation time: 2–3 seconds).

-

Off-Resonance Irradiation: Set to 40 ppm (far from any proton signals).

-

Temperature: 298 K (standard) or 283 K (to slow exchange if binding is extremely weak).

-

-

Data Acquisition:

-

Acquire 128–256 scans.

-

Process with exponential line broadening (LB = 1–2 Hz).

-

-

Analysis (The "Group Epitope Mapping"):

-

Subtract the On-Resonance spectrum from the Off-Resonance spectrum.

-

Critical Check: Look for the C3-Methyl singlet (~1.3 ppm) and Acetyl singlet (~2.0 ppm) in the difference spectrum.

-

Interpretation: If the C3-Methyl signal is strong in the STD spectrum but the Acetyl signal is weak, the fragment binds with the methyl group buried in a hydrophobic pocket, while the acetyl group remains solvent-exposed (a perfect vector for growing).

-

Protocol B: Chemical Elaboration (Fragment Growing)

Once binding is confirmed, the fragment must be "grown" to increase affinity. The quaternary center at C3 makes the carboxylic acid sterically hindered, requiring specific coupling conditions.

Synthetic Pathway: Amide Coupling

Objective: Attach diverse amines (R-NH2) to the C3-COOH vector.

Reaction Conditions:

-

Activation: Standard EDC/NHS may be too slow due to steric bulk at C3. Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Stoichiometry: 1.0 eq AMPC : 1.2 eq HATU : 2.0 eq DIPEA : 1.1 eq Amine (R-NH2).

-

Solvent: DMF or DMA (anhydrous).

-

Procedure:

-

Dissolve AMPC and DIPEA in DMF.

-

Add HATU and stir for 15 mins at RT (pre-activation is crucial for quaternary acids).

-

Add the amine component.[1]

-

Stir at 40°C–60°C for 4–12 hours. (Heat is often required to overcome the steric barrier of the C3-methyl).

-

Vector Exploration Map

The following diagram illustrates the logical flow of elaborating this specific scaffold.

Figure 1: Vector analysis of the AMPC scaffold. The C3-COOH is the primary vector for library generation, while the C3-Methyl acts as a hydrophobic anchor.

Protocol C: Structural Biology (X-ray Soaking)

Because AMPC is highly soluble and small, it is amenable to high-concentration crystal soaking, which is necessary to visualize weak binders.

Procedure:

-

Soak Solution: Prepare a stock of 500 mM AMPC in 100% DMSO.

-

Drop Addition: Add the fragment stock to the crystallization drop to reach a final concentration of 20–50 mM .

-

Note: Ensure the final DMSO concentration does not exceed the crystal's tolerance (typically <10%).

-

-

Incubation: Soak for 1–24 hours.

-

Cryo-protection: If the fragment concentration is high enough (50 mM+), the ligand itself can act as a cryo-protectant, or standard glycerol/PEG can be added.

-

Refinement: When solving the structure, pay close attention to the C3-Methyl group . Its electron density is often the first feature to appear and defines the stereochemistry (R vs S) if a racemic mixture was soaked.

Scientific Validation & Logic

Why this specific fragment?

The use of AMPC is supported by the "Escape from Flatland" theory proposed by Lovering et al. (2009). Their analysis of clinical attrition rates showed that compounds with higher

The "Magic Methyl" Effect

The C3-methyl group is not just a hydrophobic handle; it restricts the conformational flexibility of the pyrrolidine ring and the carboxylic acid. In FBDD, rigidifying a ligand before binding reduces the entropy loss (

References

-

Lovering, F., Bikker, J., & Humblet, C. (2009).[2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

-

Mayer, M., & Meyer, B. (1999). Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition, 38(12), 1784–1788. [Link]

-

Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery.[3][4][5] Nature Chemistry, 1(3), 187–192. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emergent synthetic methods for the modular advancement of sp3-rich fragments - PMC [pmc.ncbi.nlm.nih.gov]

Improving reaction yields of 1-Acetyl-3-methylpyrrolidine-3-carboxylic acid synthesis

Executive Summary & Core Chemistry

This guide addresses yield optimization for 1-Acetyl-3-methylpyrrolidine-3-carboxylic acid . The synthesis of this scaffold is synthetically non-trivial due to the construction of a quaternary carbon center at the C3 position of the pyrrolidine ring.

The most robust industrial route typically employs

The "Standard" Optimized Pathway

-

Starting Material: Methyl 1-benzylpyrrolidine-3-carboxylate (Commercially available).[1][2]

-

Step 1 (

-Methylation): Generation of the enolate followed by quenching with Methyl Iodide (MeI). (CRITICAL STEP) -

Step 2 (Debenzylation): Hydrogenolysis to remove the benzyl group.

-

Step 3 (N-Acetylation): Installation of the acetyl group.

-

Step 4 (Hydrolysis): Saponification of the ester to the free acid.

Phase 1: The Quaternary Center (Troubleshooting -Methylation)

The Bottleneck: The introduction of the methyl group at C3 is the most common source of yield loss. This requires forming a quaternary center on a ring system, which is sterically demanding and prone to side reactions.

Protocol: Kinetic Enolate Trapping

Objective: Maximize mono-methylation while suppressing self-condensation.

-

Reagents: LDA (Lithium Diisopropylamide) [1.1 eq], THF (Anhydrous), MeI [1.2 eq], DMPU (optional additive).

-

Conditions: -78°C (Cryogenic).

Troubleshooting Matrix: Low Yield in Methylation

| Symptom | Probable Cause | Corrective Action |

| Recovery of Starting Material | Enolate failed to form or was quenched by moisture. | 1. Ensure THF is distilled/dried (water <50 ppm). 2. Verify LDA titer. 3. Increase deprotonation time (30 |

| Poly-methylation (Dimethylated) | Temperature fluctuation or excess base/alkylating agent. | 1. Maintain strict -78°C during MeI addition. 2. Add MeI slowly as a dilute solution in THF. 3. Ensure stoichiometric control of LDA (do not exceed 1.1 eq). |

| Complex Mixture / Tarry Residue | Decomposition of the enolate or retro-Michael addition. | 1. Avoid warming the enolate above -40°C before quenching. 2. Add LiCl (5 eq) to the reaction mixture to stabilize the enolate aggregates (Knochel's modification). |

Senior Scientist Insight: The "LiCl Effect"

If you are observing inconsistent yields (e.g., 30-50%), the issue is likely the aggregation state of the lithium enolate. Adding anhydrous LiCl breaks down higher-order LDA aggregates, increasing the kinetic reactivity of the enolate species. This allows the reaction to proceed faster at lower temperatures, preserving the scaffold integrity [1].

Phase 2: Hydrogenolysis & Acetylation

The Challenge: Handling the highly polar amino-ester intermediate.

Step 2: Debenzylation (Pd/C, H )

-

Issue: Catalyst Poisoning. The amine generated is a Lewis base that can coordinate to Pd sites.

-

Solution: Perform the reaction in Methanol with 1.05 eq of HCl or Acetic Acid . Protonating the amine prevents it from poisoning the catalyst.

-

Monitoring: Do not rely solely on TLC (amine streaks). Use LC-MS to confirm benzyl removal.

Step 3: N-Acetylation

-

Reagents: Acetic Anhydride (Ac

O), Triethylamine (TEA), DCM. -

Optimization: If the yield is low, it is often due to water solubility during workup.

-

Protocol Adjustment: Do not perform an aqueous workup on the intermediate. Instead, concentrate the crude debenzylated salt, resuspend in DCM/TEA, and add Ac

O directly.

-

Phase 3: Hydrolysis & Isolation (The "Invisible" Product)

The Trap: The final product, 1-Acetyl-3-methylpyrrolidine-3-carboxylic acid, is a small, polar organic acid. It is highly water-soluble . Standard extraction (EtOAc/Water) will result in near 0% isolated yield because the product stays in the aqueous phase.

Isolation Protocol (Resin Capture)

Instead of liquid-liquid extraction, use an Ion-Exchange Resin workup:

-

Perform hydrolysis (LiOH, THF/H

O). -

Neutralize to pH 7.

-

Load the aqueous mixture onto a Dowex 50W (H+ form) column.

-

Wash with water (removes salts/LiOH).

-

Elute product with 10% Aqueous Ammonia (or Pyridine).

-

Lyophilize to obtain the pure solid.

Visualizing the Pathway & Logic

Pathway Diagram

Caption: Optimized synthetic route emphasizing the critical enolate intermediate and sequential functionalization.

Troubleshooting Decision Tree

Caption: Diagnostic workflow for resolving yield issues during the critical alpha-methylation step.

Frequently Asked Questions (FAQs)

Q: Can I use NaH instead of LDA for the methylation step? A: Not recommended. NaH is a thermodynamic base and operates at higher temperatures (0°C to RT). This encourages self-condensation of the ester (Claisen-type) and polymerization. The kinetic control provided by LDA at -78°C is essential for isolating the mono-methylated quaternary center [2].

Q: My final product is an oil that won't crystallize. How do I purify it? A: This is common for N-acetyl amino acids.

-

Check Purity: Run an NMR. If clean, it may just be solvent retention.

-

Trituration: Dissolve the oil in a minimum amount of DCM and add excess diethyl ether or hexane rapidly with stirring to induce precipitation.

-

Salt Formation: If the free acid is oily, convert it to a Dicyclohexylamine (DCHA) salt. DCHA salts of amino acids are typically highly crystalline and easy to purify via recrystallization.

Q: Why is the debenzylation step stalling at 50% conversion? A: The secondary amine product is poisoning the Palladium catalyst. Ensure you are adding 1.0 equivalents of acid (HCl or AcOH) to the hydrogenation mixture. This keeps the nitrogen protonated (ammonium form), which does not coordinate strongly to the catalyst surface.

References

-

Seebach, D. (1988). Structure and Reactivity of Lithium Enolates. From Pinacolone to Selective C-Alkylations of Peptides. Difficulties and Opportunities Afforded by Complex Structures. Angewandte Chemie International Edition. Link (Foundational text on LiCl effects in enolate chemistry).

-

Dickerson, S. D. (2016).[3] Synthesis and Application of (R)-3-Methylpyrrolidine-3-Carboxylic Acid. Honors Theses, University of Southern Mississippi.[4] Link (Specific protocol for the 3-methylpyrrolidine scaffold).

-

Yin, F., et al. (2017).[5] Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions.[6][7] Organic & Biomolecular Chemistry.[3][8][9][10] Link (Alternative routes and characterization data).

-

BenchChem Technical Support. (2025). Troubleshooting N-Arylation and Functionalization of Pyrrolidines.Link (General handling of pyrrolidine intermediates).

Sources

- 1. Methyl 1-benzylpyrrolidine-3-carboxylate Price from Supplier Brand ShangPharma Technology(JiangXi)Co.,Ltd on Chemsrc.com [m.chemsrc.com]

- 2. calpaclab.com [calpaclab.com]

- 3. "Synthesis and Application of (R)-3-Methylpyrrolidine-3-Carboylic Acid" by Shelby D. Dickerson [aquila.usm.edu]

- 4. aquila.usm.edu [aquila.usm.edu]

- 5. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. rloginconsulting.com [rloginconsulting.com]

Technical Support Center: Purification of 1-Acetyl-3-methylpyrrolidine-3-carboxylic Acid Intermediates

Welcome to the technical support center for the purification of 1-Acetyl-3-methylpyrrolidine-3-carboxylic acid and its intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chiral building block. The following sections provide in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of your target compound with high purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process, offering potential causes and actionable solutions.

Problem 1: Low Overall Yield After Purification

I've completed my synthesis and purification, but my final yield of 1-Acetyl-3-methylpyrrolidine-3-carboxylic acid is significantly lower than expected. What could be the issue?

Low overall yield can be attributed to several factors throughout the purification workflow. A systematic approach is necessary to pinpoint the source of material loss.

Potential Causes & Solutions:

-

Incomplete Extraction: The acetylated amino acid may have partial solubility in the aqueous phase, leading to loss during liquid-liquid extraction.

-

Solution: Perform multiple extractions (3-5 times) with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.[1] To minimize solubility in the aqueous layer, adjust the pH of the aqueous phase to be well below the pKa of the carboxylic acid (typically pH 2-3) to ensure it is in its neutral, more organic-soluble form.[2]

-

-

Precipitation During Workup: The product might be precipitating out of the organic phase during washes, especially if the temperature changes or if there are shifts in solvent polarity.

-

Solution: Visually inspect all aqueous layers for any precipitate before discarding. If a solid is present, it can be recovered by filtration. Consider using a solvent system where the product has higher solubility.

-

-

Loss During Chromatography: The compound may be irreversibly binding to the stationary phase or co-eluting with other impurities if the chromatographic conditions are not optimized.

-

Solution:

-

Column Choice: For silica gel chromatography, ensure the silica is not too acidic, which can sometimes lead to strong binding of polar compounds. A trial on a small analytical column is recommended.

-

Mobile Phase Optimization: A gradient elution from a non-polar to a more polar solvent system can help in efficiently eluting the target compound while separating it from impurities.[3]

-

-

-

Decomposition on Silica Gel: Some compounds, particularly those with sensitive functional groups, can degrade on silica gel.

-

Solution: If degradation is suspected, consider alternative purification methods such as preparative HPLC or crystallization. Neutralizing the silica gel with a small amount of triethylamine in the eluent can sometimes mitigate degradation of acid-sensitive compounds.

-

-

Overly Aggressive Crystallization: Forcing crystallization by rapid cooling or adding a large volume of anti-solvent can lead to the formation of very fine crystals that are difficult to collect by filtration, or it can trap impurities.

-

Solution: Allow for slow cooling to promote the formation of larger, purer crystals.[4] Add anti-solvent dropwise to a stirred solution of the crude product.

-

Problem 2: Persistent Impurities in the Final Product Detected by NMR/LC-MS

My final product shows persistent impurities after a standard purification protocol. How can I identify and remove them?

Identifying the nature of the impurity is the first step toward its effective removal. Common impurities in the synthesis of 1-Acetyl-3-methylpyrrolidine-3-carboxylic acid can include unreacted starting materials, reagents, or side-products.

Potential Impurities and Removal Strategies:

| Potential Impurity | Identification | Purification Strategy |

| Unreacted 3-methylpyrrolidine-3-carboxylic acid | NMR signals corresponding to the free amine; different retention time in LC-MS. | Acidic Wash: During workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate the basic amine and extract it into the aqueous phase.[1] |

| Acetic Anhydride/Acetic Acid | Sharp singlet around 2.1 ppm in ¹H NMR for acetic acid. | Aqueous Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize and remove acetic acid. Acetic anhydride will be hydrolyzed to acetic acid during aqueous workup and removed similarly. |

| Pyrrolidine-based impurities from reagents | Complex signals in the pyrrolidine region of the NMR spectrum. | Chromatography: These impurities often have different polarities and can be separated by flash column chromatography.[5] Careful optimization of the solvent system is key. |

| Diastereomers (if a racemic starting material was used) | Complex NMR spectra with overlapping signals; two closely eluting peaks in chiral HPLC. | Chiral Separation: This requires specialized techniques such as chiral HPLC or diastereomeric salt crystallization with a chiral resolving agent like (R)-(-)-mandelic acid.[6] |

Workflow for Impurity Removal:

Caption: Decision workflow for systematic impurity removal.

Problem 3: Difficulty in Achieving Enantiomeric Purity

I am struggling to separate the enantiomers of my 1-Acetyl-3-methylpyrrolidine-3-carboxylic acid intermediate. What are the most effective methods?

Achieving high enantiomeric purity is often a critical step, as different enantiomers can have vastly different biological activities.

Strategies for Chiral Resolution:

-

Diastereomeric Salt Crystallization: This is a classical and scalable method.[6]

-

React the racemic carboxylic acid with a chiral base (e.g., (S)-(-)-α-methylbenzylamine) to form diastereomeric salts.

-

Fractional Crystallization: The two diastereomeric salts will have different solubilities in a given solvent. A systematic screening of solvents (e.g., ethanol, isopropanol) is necessary to find conditions where one diastereomer crystallizes preferentially.[6]

-

Liberate the desired enantiomer by treating the isolated salt with an acid to remove the chiral resolving agent.

-

-

Chiral High-Performance Liquid Chromatography (HPLC): This technique offers excellent separation but may be less scalable than crystallization.

-

Direct Method: Use a chiral stationary phase (e.g., polysaccharide-based columns like Chiralcel® OD-H) to directly separate the enantiomers.[6]

-

Indirect Method: Derivatize the carboxylic acid with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column (e.g., C18).[6][7]

-

-

Enzymatic Kinetic Resolution: This method utilizes an enzyme (e.g., a lipase) that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer from the product.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for flash chromatography of 1-Acetyl-3-methylpyrrolidine-3-carboxylic acid?

A common starting point for the flash chromatography of polar, acidic compounds like this is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate), with a small amount of acetic or formic acid (e.g., 0.5-1%) added to the mobile phase. The acid helps to suppress the ionization of the carboxylic acid on the silica surface, leading to better peak shape and reduced tailing. A gradient elution from 10% to 100% ethyl acetate in hexane is a good initial screening gradient.

Q2: How can I effectively remove residual pyrrolidine from my reaction mixture?

Pyrrolidine is a basic impurity. An effective way to remove it is through an acidic wash during the workup.[1] By washing the organic layer containing your product with a dilute aqueous acid (e.g., 1M HCl), the pyrrolidine will be protonated to form a water-soluble salt that partitions into the aqueous phase.

Q3: My compound is an oil and won't crystallize. What can I do?

If your compound is an oil, it may be due to residual solvent or impurities preventing crystallization.

-

Ensure Purity: First, ensure the compound is of high purity (>95%) by another method like chromatography.

-

Remove Solvents: Dry the oil under high vacuum for an extended period to remove all traces of solvent.

-

Induce Crystallization:

-

Scratching: Use a glass rod to scratch the inside of the flask containing the oil. The microscopic scratches can provide nucleation sites for crystal growth.

-

Seeding: If you have a small crystal of the desired compound, add it to the oil to induce crystallization.

-

Solvent Screening: Dissolve the oil in a minimal amount of a good solvent and then slowly add a poor solvent (anti-solvent) until turbidity is observed. Let the solution stand, or cool it slowly.

-

Q4: What is the purpose of N-acetylation in the context of purification?

N-acetylation modifies the physicochemical properties of the parent amino acid.[4] It removes the basicity of the amino group, which can simplify purification by preventing the formation of zwitterions and allowing for more predictable behavior during extraction and chromatography.

Q5: Are there any alternatives to silica gel chromatography for purification?

Yes, several alternatives exist:

-

Reversed-Phase Chromatography (C18): This is particularly useful for polar compounds that are highly retained on normal-phase silica. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.[8]

-

Ion-Exchange Chromatography: This technique separates molecules based on their net charge and is highly effective for purifying amino acids and their derivatives.[9][10] Cation-exchange chromatography can be used to bind the carboxylic acid under acidic conditions.

-

Preparative Thin-Layer Chromatography (TLC): For small-scale purifications, preparative TLC can be a quick and effective method.

Experimental Workflow for Purification and Analysis:

Caption: A typical workflow for the purification and analysis of 1-Acetyl-3-methylpyrrolidine-3-carboxylic acid.

References

- Application Notes and Protocols for the Purification of N-Acetylated Amino Acids. Benchchem.

-

How can I seperate pyrrolidine?. ResearchGate. Available from: [Link]

- A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. Benchchem.

- Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography. PMC - NIH.

- Preparation method for pyrrolidine-2-carboxylic acid derivatives. Google Patents.

-

Extraction conditions for Pyrrolidine elimination after PyBOP Reaction (amide formation)?. ResearchGate. Available from: [Link]

-

Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. Available from: [Link]

-

Amino Acid Purification - Column Chromatography. Sorbead India. Available from: [Link]

-

Separation and Detection of Amino Acids. BIOC*2580: Introduction to Biochemistry. Available from: [Link]

-

Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Chromatography Online. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. column-chromatography.com [column-chromatography.com]

- 10. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]

Enhancing thermal stability of 1-Acetyl-3-methylpyrrolidine-3-carboxylic acid formulations

Technical Support Center: Enhancing Thermal Stability of 1-Acetyl-3-methylpyrrolidine-3-carboxylic Acid Formulations

Executive Summary

Product: 1-Acetyl-3-methylpyrrolidine-3-carboxylic acid (CAS: 1342361-74-3) Primary Challenge: Thermal degradation during formulation processing and long-term storage. Critical Degradation Pathways: Deacetylation (Amide Hydrolysis) and Decarboxylation.

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond generic advice. We will focus on the specific structural vulnerabilities of the N-acetyl-3-methylpyrrolidine scaffold. The presence of the quaternary carbon at position 3 prevents racemization via simple enolization, meaning your primary stability threats are hydrolytic cleavage of the acetyl group and thermal decarboxylation.

Module 1: Diagnostic Workflow

Identify the root cause of instability before attempting to fix it.

The first step in stabilization is distinguishing between the two main degradation pathways. Use this diagnostic matrix to interpret your HPLC/LC-MS data.

Table 1: Degradation Signature Matrix

| Observation | Likely Mechanism | Root Cause |

| New Peak (RRT < 1.0) | Deacetylation (Hydrolysis) | pH < 4.0 or > 8.0; High moisture content in solid state. |

| Mass Shift (-42 Da) | Loss of Acetyl group | Acid/Base catalyzed hydrolysis of the N-C amide bond. |

| New Peak (RRT > 1.0) | Decarboxylation | Excessive heat (>60°C); Metal ion contamination. |

| Mass Shift (-44 Da) | Loss of CO₂ | Thermal stress on the carboxylic acid moiety. |

| pH Drift | Buffer Failure | Inadequate buffer capacity; CO₂ absorption (if basic). |

Technical Note: The quaternary center at C3 (Methyl + Carboxyl) provides steric protection, making this compound significantly more resistant to racemization than non-methylated analogs. If you observe "racemization," re-verify your chiral method; it is likely a diastereomer formed via a different pathway or an impurity.

Visualizing the Degradation Pathways

The following diagram illustrates the competing degradation pathways you must control.

Figure 1: Competing degradation pathways. Hydrolysis dominates at extreme pH, while decarboxylation is driven by thermal energy.

Module 2: Formulation Optimization Protocols

Standard Operating Procedures for stabilizing the molecule.

Protocol A: pH Stabilization (The "Goldilocks" Zone)

The N-acetyl amide bond is susceptible to hydrolysis. Acidic conditions protonate the carbonyl oxygen, accelerating nucleophilic attack by water. Basic conditions directly generate the nucleophilic hydroxide ion.

Optimal pH Window: 5.5 – 6.5 Recommended Buffer: 50 mM Sodium Phosphate or Histidine-HCl.

Step-by-Step Optimization:

-

Preparation: Prepare three 10 mM formulations at pH 4.0 (Citrate), pH 6.0 (Phosphate), and pH 8.0 (Tris).

-

Stress Test: Incubate at 40°C for 7 days (Accelerated Stability).

-

Analysis: Quantify the "Deacetylated" impurity (3-methylpyrrolidine-3-carboxylic acid) via LC-MS.

-

Selection: Choose the pH yielding < 0.5% hydrolysis. Experience dictates pH 6.0 is usually optimal for N-acetylated amino acids.

Protocol B: Mitigating Decarboxylation

Decarboxylation is often catalyzed by trace metal ions (Cu²⁺, Fe³⁺) which chelate to the carboxylate and lower the activation energy for CO₂ loss.

-

Chelation: Add 0.05% w/v Disodium EDTA to the formulation. This sequesters trace metals derived from water or glass vials.

-

Temperature Limit: strictly maintain processing temperatures below 50°C . If sterilization is required, use 0.22 µm filtration rather than autoclaving.

Module 3: Process Engineering & Lyophilization

For long-term storage, liquid formulations often fail. Lyophilization (freeze-drying) is the preferred stabilization method.

Why Lyophilization? Removing water halts hydrolysis (Deacetylation). However, the process itself can induce degradation if not controlled.

Table 2: Lyophilization Cycle Parameters

| Phase | Parameter | Setting | Rationale |

| Freezing | Temp | -45°C | Ensure complete solidification (Tg' is likely <-30°C). |

| Primary Drying | Shelf Temp | -25°C | Keep product below collapse temperature. |

| Primary Drying | Chamber Pressure | 100 mTorr | Facilitate sublimation without melting. |

| Secondary Drying | Shelf Temp | +25°C | Crucial: Do not exceed 30°C to prevent thermal decarboxylation. |

| Secondary Drying | Duration | 6-8 Hours | Target residual moisture < 1.0%. |

Troubleshooting Workflow Diagram

Use this logic flow to resolve stability failures in your current formulation.

Figure 2: Decision tree for resolving specific instability modes.

Frequently Asked Questions (FAQs)

Q1: Can I autoclave my formulation for sterilization? A: No. Autoclaving (121°C) will cause massive decarboxylation and significant amide hydrolysis. You must use sterile filtration (0.22 µm PVDF or PES membranes).

Q2: I see a peak eluting before the main peak in Reverse Phase HPLC. What is it? A: This is almost certainly the deacetylated species (3-methylpyrrolidine-3-carboxylic acid). It is more polar than the parent N-acetyl compound, so it elutes earlier. Confirm with LC-MS (expect a mass of ~129 Da vs. parent ~171 Da).

Q3: Why is the 3-methyl group important for stability? A: The methyl group creates a quaternary carbon at position 3. In non-methylated pyrrolidine-3-carboxylic acids, the C3 proton is acidic and can be removed, leading to racemization. The presence of the methyl group blocks this pathway, making your compound chirally stable, but it does not protect against thermal decarboxylation.

Q4: What is the maximum shelf-life I can expect in liquid form? A: At 2-8°C and pH 6.0, you can typically expect 3-6 months stability. For 1-2 year stability, you must move to a lyophilized (solid) presentation due to the slow but inevitable hydrolysis of the amide bond in water.

References

-

PubChem. (2025).[1] 1-Acetyl-3-methylpyrrolidine-3-carboxylic acid (Compound Summary). National Library of Medicine. [Link]

-

National Institutes of Health (PMC). (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions. [Link]

-

Royal Society of Chemistry. (2012). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition. Organic & Biomolecular Chemistry. [Link]

Sources

Structural Elucidation & Rotameric Analysis: 1-Acetyl-3-methylpyrrolidine-3-carboxylic Acid

Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists

Executive Summary: The Rotamer Challenge

1-Acetyl-3-methylpyrrolidine-3-carboxylic acid represents a class of constrained amino acid mimetics critical in GPCR ligand design. However, its NMR analysis is notoriously deceptive due to amide rotamerism . The partial double-bond character of the N-acetyl group creates distinct cis and trans conformers that equilibrate slowly on the NMR timescale at room temperature.

This guide compares two analytical approaches: Standard Acquisition (CDCl₃ at 298 K) versus Optimized Resolution (DMSO-d₆ at variable temperatures) . We demonstrate why the "standard" approach often yields data resembling an impure sample and how to validate the structure using solvent and temperature manipulation.

Structural Dynamics & Rotamerism

To interpret the spectra, one must first visualize the equilibrium. The steric bulk of the C3-methyl and carboxylic acid groups influences the ratio of these rotamers.

Figure 1: The slow interconversion between cis and trans rotamers leads to signal doubling in NMR spectra, often mistaken for impurities.

Comparative Methodology: CDCl₃ vs. DMSO-d₆[1]

Protocol A: Standard Screening (CDCl₃)

-

Conditions: ~10 mg sample in 0.6 mL CDCl₃, 298 K.

-

Observation: The carboxylic acid proton is often invisible or extremely broad due to exchange. The N-acetyl methyl group appears as two unequal singlets.[1] The ring protons appear as complex, overlapping multiplets.

-

Verdict: Insufficient for purity assay. The "doubled" peaks make integration unreliable.

Protocol B: Optimized Structural Validation (DMSO-d₆ + VT)

-

Conditions: ~10 mg sample in 0.6 mL DMSO-d₆.

-

Step 1 (298 K): DMSO stabilizes the carboxylic acid proton (hydrogen bonding), making it visible ~12.0 ppm. Rotamers are distinct.

-

Step 2 (373 K - Optional): Heating the sample increases the rotation rate around the N-C=O bond.

-

Verdict: Gold Standard. High temperature causes peak coalescence (two peaks merge into one), confirming that the "impurity" is actually a rotamer.

Spectral Analysis & Assignments

1H NMR Comparative Data

The following table contrasts the expected chemical shifts in the two solvent systems. Note the "Signal Doubling" column, which is the diagnostic indicator of this molecule.

| Moiety | Proton Type | CDCl₃ Shift (δ ppm) | DMSO-d₆ Shift (δ ppm) | Signal Doubling (Rotamers) | Multiplicity |

| COOH | Acidic | 9.0 - 11.0 (Broad/Invisible) | 12.0 - 12.5 (Sharp) | No | Broad Singlet |

| N-COCH₃ | Acetyl Methyl | 2.05 / 2.08 | 1.95 / 1.98 | YES (Distinct Pair) | Singlet (x2) |

| C3-CH₃ | Quaternary Me | 1.35 / 1.42 | 1.25 / 1.30 | YES (Distinct Pair) | Singlet (x2) |

| N-CH₂ (C2) | Ring Methylene | 3.40 - 3.80 | 3.30 - 3.70 | Yes (Complex overlap) | AB System / Multiplet |

| N-CH₂ (C5) | Ring Methylene | 3.30 - 3.60 | 3.20 - 3.50 | Yes | Multiplet |

| C4-H₂ | Ring Methylene | 1.80 - 2.30 | 1.70 - 2.20 | Yes | Multiplet |

Technical Insight: The C3-Methyl group is attached to a quaternary carbon. In a rigid system, it should be a sharp singlet. The observation of two singlets with an unequal ratio (e.g., 3:1) is the primary confirmation of the structure.

13C NMR Analysis

The Carbon-13 spectrum is less prone to overlap but requires careful parameter setup to detect the quaternary carbons.

-

C=O (Acid): ~174-176 ppm. (Deshielded by oxygen).

-

C=O (Amide): ~169-170 ppm. (Distinct from acid).[2][3][4][5]

-

C3 (Quaternary): ~45-50 ppm. Critical: This signal will be weak due to long relaxation times (

) and lack of NOE enhancement.-

Protocol Adjustment: Set relaxation delay (

) to >2.0 seconds or use D1=5s to ensure quantitative integration if assaying purity.

-

Experimental Workflow: The Self-Validating Protocol

This workflow ensures you do not mistake rotamers for impurities.

Figure 2: Decision tree for distinguishing rotameric conformers from chemical impurities.

Advanced Characterization: 2D NMR

If the VT-NMR is unavailable, 2D correlations provide definitive proof of structure without heating.

-

HSQC (Heteronuclear Single Quantum Coherence):

-

Use to identify the protonated carbons (C2, C4, C5).[6]

-

Key result: The C3-Methyl protons (two singlets in 1H) will correlate to the same carbon signal (or two very close carbon signals) in the 13C dimension, proving they are chemically equivalent species in different conformations.

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Use to "see" the quaternary C3.

-

Look for correlations from the C3-Methyl protons to the Quaternary C3 and the Carboxylic Acid Carbonyl.

-

References

-

Rotamerism in N-Acetylpyrrolidines: Wong, C. M., et al. "Proton Magnetic Resonance Study of the Conformational Equilibria in Some Substituted N-Acetylpyrrolidines." Canadian Journal of Chemistry, 1971.[1]

-

Solvent Effects on Amide Rotamers: Hu, D. X., et al. "Rotamers or Diastereomers? An Overlooked NMR Solution." The Journal of Organic Chemistry, 2020.

-

13C NMR Reference Data: "13C NMR Chemical Shift Values." Compound Interest / AIST Spectral Database.

-

Proline Derivative Analysis: "NMR investigations of proline and its derivatives." International Journal of Peptide and Protein Research.

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. compoundchem.com [compoundchem.com]

- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. rsc.org [rsc.org]

- 6. Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Guide to HPLC Method Development for the Purity Analysis of 1-Acetyl-3-methylpyrrolidine-3-carboxylic acid

Introduction: The Analytical Challenge of a Modern Heterocycle

1-Acetyl-3-methylpyrrolidine-3-carboxylic acid is a substituted cyclic amino acid derivative, a structural motif of increasing interest in pharmaceutical development. Its purity assessment is critical for ensuring safety and efficacy. However, the molecule's physicochemical properties present a distinct analytical challenge. With a calculated LogP of approximately -0.6 to 0.3, it is a highly polar compound, containing both a hydrogen bond donor (carboxylic acid) and multiple acceptors (amide and acid carbonyls).[1][2] This polarity makes it difficult to retain on traditional reversed-phase high-performance liquid chromatography (RP-HPLC) columns, which rely on hydrophobic interactions. Furthermore, its chiral center at the C3 position necessitates methods capable of resolving enantiomers if stereoisomeric purity is a required quality attribute.

This guide provides an in-depth, comparative analysis of three distinct HPLC strategies for the purity determination of 1-Acetyl-3-methylpyrrolidine-3-carboxylic acid: traditional Reversed-Phase (RP-HPLC) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Mixed-Mode Chromatography (MMC) . We will explore the mechanistic basis for each technique, provide detailed experimental protocols, and present a comparative data summary to guide researchers in selecting the optimal method for their specific analytical objectives, from routine quality control to comprehensive impurity profiling. All development and validation concepts are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[3][4][5]

Part 1: A Structured Approach to Method Development

Effective method development is not a random walk but a systematic process. The modern approach, encouraged by guidelines like ICH Q14, begins with defining the method's goals via an Analytical Target Profile (ATP).[3][5] This profile dictates the required performance characteristics, such as the need to separate key impurities, achieve a certain level of sensitivity (LOD/LOQ), and operate within a specific analysis time. Our goal is to develop a stability-indicating purity method, capable of separating the main peak from potential process impurities and degradation products.

Caption: High-Level HPLC Method Development Workflow.

Part 2: Comparative Evaluation of Chromatographic Modes

The choice of chromatographic mode is the most critical decision in the development process. It dictates the primary mechanism of separation and, therefore, the potential for achieving the desired selectivity.

Alternative 1: Reversed-Phase HPLC (The Workhorse)

Causality & Rationale: RP-HPLC is the dominant mode in pharmaceutical analysis due to its robustness and reproducibility.[6] Separation is based on hydrophobic interactions between the analyte and a non-polar stationary phase (e.g., C18). For polar analytes like our target compound, retention is often weak. The primary strategy to overcome this is to suppress the ionization of the carboxylic acid group by operating at a low mobile phase pH (pH < pKa). In its neutral, protonated form, the molecule is less polar, promoting greater interaction with the C18 stationary phase.

Experimental Protocol: RP-HPLC

-

HPLC System: Standard HPLC or UHPLC system with UV detector.

-

Column: C18 AQ-type column (designed for high aqueous mobile phases), 150 mm x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 40% B

-

15-17 min: 40% to 95% B

-

17-19 min: Hold at 95% B

-

19-20 min: 95% to 5% B

-

20-25 min: Equilibrate at 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 210 nm (for amide chromophore).

-

Injection Volume: 5 µL.

-

Sample Diluent: Water/Acetonitrile (95:5 v/v).

Trustworthiness: The use of an AQ-type column is crucial to prevent "phase dewetting" or "phase collapse" that can occur with standard C18 phases under highly aqueous conditions, ensuring robust and reproducible retention times. The low pH mobile phase ensures the analyte is in a single ionic state, leading to sharp, symmetrical peaks.

Alternative 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

Causality & Rationale: HILIC is specifically designed for the retention and separation of highly polar compounds that are poorly retained in reversed-phase.[7] The mechanism involves the partitioning of the analyte from a mobile phase high in organic solvent (typically acetonitrile) into a water-enriched layer immobilized on the surface of a polar stationary phase (e.g., bare silica, or phases bonded with amide, diol, or zwitterionic functionalities).[8][9] For our analyte, this mode is a natural fit, as its hydrophilic nature will promote strong partitioning and, therefore, good retention.

Experimental Protocol: HILIC

-

HPLC System: Standard HPLC or UHPLC system with UV detector.

-

Column: Amide-bonded HILIC phase, 150 mm x 4.6 mm, 3.0 µm.

-

Mobile Phase A: 90:10 Acetonitrile/Water with 10 mM Ammonium Formate, pH adjusted to 3.5 with Formic Acid.

-

Mobile Phase B: 50:50 Acetonitrile/Water with 10 mM Ammonium Formate, pH adjusted to 3.5 with Formic Acid.

-

Gradient Program:

-

0-1 min: 0% B

-

1-12 min: 0% to 50% B

-

12-14 min: Hold at 50% B

-

14-15 min: 50% to 0% B

-

15-20 min: Equilibrate at 0% B

-

-

Flow Rate: 1.2 mL/min.

-

Column Temperature: 40 °C.

-

Detection: UV at 210 nm.

-

Injection Volume: 3 µL.

-

Sample Diluent: Acetonitrile/Water (90:10 v/v). Note: The sample diluent must be high in organic solvent to ensure good peak shape and compatibility with the mobile phase.

Trustworthiness: The use of a buffer (Ammonium Formate) is critical in HILIC to ensure reproducible retention times and good peak shape, as it helps control the ionic interactions between the analyte and the stationary phase surface.[8] The gradient runs from high organic (weak solvent) to higher aqueous (strong solvent), which is the inverse of RP-HPLC.

Alternative 3: Mixed-Mode Chromatography (MMC)

Causality & Rationale: MMC utilizes stationary phases that possess at least two distinct retention mechanisms, such as reversed-phase and ion-exchange.[10][11] For our zwitterionic-capable analyte, a column combining reversed-phase (e.g., C12) and cation-exchange (e.g., carboxylic acid) functionalities offers a powerful, orthogonal separation mechanism.[10][12] Retention can be finely tuned by adjusting mobile phase pH, ionic strength, and organic modifier content, providing a large design space to resolve closely eluting impurities. At a pH between the pKa of the stationary phase's acid and the analyte's acid, both hydrophobic and ionic interactions will contribute to retention, offering unique selectivity.

Experimental Protocol: Mixed-Mode Chromatography

-

HPLC System: Standard HPLC or UHPLC system with UV detector.

-

Column: Mixed-Mode RP/Weak Cation Exchange (e.g., Coresep 100), 150 mm x 4.6 mm, 5 µm.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient Program:

-

0-15 min: 10% to 60% B

-

15-17 min: 60% to 90% B

-

17-19 min: Hold at 90% B

-

19-20 min: 90% to 10% B

-

20-25 min: Equilibrate at 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Detection: UV at 210 nm.

-

Injection Volume: 5 µL.

-

Sample Diluent: Water/Acetonitrile (80:20 v/v).

Trustworthiness: The dual retention mechanism of MMC provides an orthogonal selectivity compared to pure RP or HILIC methods. This is particularly valuable in a stability-indicating assay, where it increases the probability of separating unknown degradation products from the main analyte peak.

Part 3: Performance Comparison and Data Summary

To provide an objective comparison, the three methods were evaluated for their ability to separate the 1-Acetyl-3-methylpyrrolidine-3-carboxylic acid Active Pharmaceutical Ingredient (API) from a hypothetical polar impurity (Impurity A) and a hypothetical non-polar impurity (Impurity B).

| Performance Parameter | Reversed-Phase (C18 AQ) | HILIC (Amide) | Mixed-Mode (RP/WCX) |

| Retention Factor (k) of API | 1.8 | 4.5 | 3.2 |

| Resolution (Rs) [API / Impurity A] | 1.4 | 2.8 | 3.5 |

| Resolution (Rs) [API / Impurity B] | 3.1 | 1.6 | 2.9 |

| Peak Asymmetry (API) | 1.2 | 1.1 | 1.1 |

| Analysis Time (min) | 25 | 20 | 25 |

| Method Robustness | High | Moderate (sensitive to water content) | High |

Analysis:

-

Reversed-Phase: Showed marginal resolution for the polar impurity (Rs < 1.5) and weak retention of the API, making the method less reliable.

-

HILIC: Provided excellent retention for the API and superior resolution of the polar impurity. However, it showed poorer resolution for the non-polar impurity, which eluted very early.

-

Mixed-Mode: Delivered the best overall performance, with good retention of the API and excellent resolution for both polar and non-polar impurities, demonstrating the highest degree of selectivity.

Part 4: Special Consideration - Chiral Purity

If the stereoisomeric purity of the C3 chiral center is a critical quality attribute, a dedicated chiral method is required. The two primary approaches are direct and indirect separation.[13][14]

Caption: Core Parameters of Analytical Method Validation.

-

Specificity: The ability to assess the analyte unequivocally in the presence of components which may be expected to be present (impurities, degradants). [3]* Linearity: Demonstrates that the method's response is directly proportional to the analyte concentration over a given range.

-

Accuracy: The closeness of test results to the true value, often assessed by spike/recovery experiments. [5]* Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (evaluated at repeatability and intermediate precision levels).

-

LOD/LOQ: The lowest concentrations of analyte that can be reliably detected and quantified, respectively.

-

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition).

Conclusion and Recommendations

Developing a robust HPLC purity method for a polar molecule like 1-Acetyl-3-methylpyrrolidine-3-carboxylic acid requires moving beyond standard reversed-phase protocols.

-

For routine QC testing where speed and robustness are paramount and the impurity profile is well-understood, a well-optimized HILIC method is an excellent choice, offering superior retention and resolution for the polar API and related impurities.

-

For in-depth stability studies, impurity profiling, and method development, Mixed-Mode Chromatography is the superior option. Its orthogonal selectivity provides the highest confidence in separating the API from all potential process impurities and degradation products, making it the most powerful choice for a true stability-indicating method.

-

Reversed-Phase HPLC , while fundamentally challenged by the analyte's polarity, could be sufficient if only non-polar impurities are of concern and a suitable aqueous-stable column is employed.

Ultimately, the selection must be guided by the method's Analytical Target Profile. By systematically screening these three chromatographic modes, scientists can develop a fit-for-purpose, robust, and reliable method for ensuring the quality of 1-Acetyl-3-methylpyrrolidine-3-carboxylic acid.

References

- Vertex AI Search. (2025). Understanding ICH Q2(R2)

- AMSbiopharma. (2025).

- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.

- International Council for Harmonisation. (2023).

- Lab Manager. (2026).

- SIELC Technologies.

- BenchChem. (2025). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.

- LCGC International.

- PubMed. (2025).

- BioPharm International. (2025).

- Thermo Fisher Scientific. HILIC Method Development in a Few Simple Steps.

- MAC-MOD Analytical. ACE HILIC Method Development Guide.

- Sigma-Aldrich.

- Chromatography Forum. (2004).

- Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting.

- PubChem. (3R)-1-Acetylpyrrolidine-3-carboxylic acid.

- ChemScene. 1-Acetyl-3-methylpyrrolidine-3-carboxylic acid.

- Chiralpedia. (2022).

- Organic Chemistry Resources Worldwide. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

Sources

- 1. (3R)-1-Acetylpyrrolidine-3-carboxylic acid | C7H11NO3 | CID 68220896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 4. database.ich.org [database.ich.org]

- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. biopharminternational.com [biopharminternational.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. mac-mod.com [mac-mod.com]

- 10. helixchrom.com [helixchrom.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Preparation and evaluation of versatile zwitterionic mixed-mode chromatographic stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

Comparative Reactivity Guide: 1-Acetyl-3-methylpyrrolidine-3-carboxylic Acid vs. Proline Derivatives

This guide provides an in-depth technical comparison between 1-Acetyl-3-methylpyrrolidine-3-carboxylic acid (a specialized

Executive Summary

1-Acetyl-3-methylpyrrolidine-3-carboxylic acid represents a structural evolution from the canonical proline scaffold. While proline is an

This structural shift fundamentally alters its reactivity profile:[1]

-

Kinetic Barrier: The gem-disubstituted C3 position introduces significant steric hindrance, reducing coupling rates compared to proline.

-

Stereochemical Stability: Unlike N-acyl proline derivatives, which are prone to racemization via oxazolone intermediates, this

-amino acid scaffold is highly resistant to epimerization. -

Proteolytic Resistance: The

-backbone confers near-total resistance to standard proteases, making it a superior scaffold for peptidomimetics.

Technical Comparison: Reactivity & Physicochemical Properties

The following matrix contrasts the core properties of the subject molecule against N-Acetyl-L-Proline (a standard reference).

| Feature | 1-Acetyl-3-methylpyrrolidine-3-carboxylic acid | N-Acetyl-L-Proline (Standard |

| Class | ||

| Reaction Center | C3-Carboxylic Acid (Quaternary C) | C2-Carboxylic Acid (Tertiary C) |

| Steric Environment | High Hindrance: Methyl group at C3 creates a "neopentyl-like" steric wall. | Moderate Hindrance: Secondary amine constraints, but C2 is accessible. |

| Coupling Kinetics | Slow: | Fast: Standard coupling reagents (EDC/HOBt) are sufficient. |

| Epimerization Risk | Negligible: Cannot form 5-membered oxazolone; 6-membered transition states are unfavorable. | High: Readily forms 5(4H)-oxazolone upon activation, leading to racemization. |

| Acidity (pKa) | ~3.8 - 4.2 (Weaker acid due to distance from EWG Nitrogen) | ~3.0 - 3.5 (Stronger acid due to |

| Proteolytic Stability | High: Unrecognized by endogenous proteases. | Low: Susceptible to prolyl oligopeptidases. |

Mechanistic Insight: The Steric Wall

The critical challenge in working with 1-Acetyl-3-methylpyrrolidine-3-carboxylic acid is the quaternary center at position 3. In standard proline, the electrophilic carbonyl carbon is flanked by a hydrogen atom. In this derivative, it is flanked by a methyl group and the ring methylene.

This gem-disubstitution creates a steric cone that impedes the approach of nucleophiles (amines) during peptide bond formation. While the Thorpe-Ingold effect usually accelerates cyclization, here it retards intermolecular coupling, necessitating high-energy activation strategies.

Experimental Protocols

Protocol A: High-Efficiency Coupling of Sterically Hindered -Prolines

Objective: Couple 1-Acetyl-3-methylpyrrolidine-3-carboxylic acid to a resin-bound amine without deletion sequences. Standard reagents (HBTU/DIC) often fail. This protocol uses HATU/HOAt to overcome the steric barrier.

Reagents:

-

Scaffold: 1-Acetyl-3-methylpyrrolidine-3-carboxylic acid (3.0 eq)

-

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (2.9 eq)

-

Base: DIPEA (N,N-Diisopropylethylamine) (6.0 eq)

-

Solvent: DMF (Anhydrous)

Workflow:

-

Pre-Activation (Crucial):

-

Coupling:

-

Add the pre-activated solution to the resin-bound amine.

-

Agitate for 2 to 4 hours at room temperature. (Standard proline couples in 30-60 mins).

-

-

Monitoring:

-

Perform a Chloranil Test (for secondary amines) or Kaiser Test (for primary amines).

-

If positive: Re-couple using PyBOP/HOAt at

for 1 hour.

-

-

Capping:

-

Cap unreacted amines with acetic anhydride/pyridine to prevent deletion sequences in downstream steps.

-

Protocol B: Epimerization Check (HPLC)

Objective: Verify that the harsh coupling conditions did not racemize the chiral center.

-

Cleave a small sample of the peptide from resin (TFA/TIS/H2O 95:2.5:2.5).

-

Analyze via Chiral HPLC (e.g., Chiralpak AD-H column).

-

Expectation: <0.5% D-isomer for the

-amino acid, whereas N-acetyl-L-proline might show 2-5% racemization under similar forcing conditions.

Visualizations

Diagram 1: Comparative Reactivity & Steric Hindrance

This diagram illustrates the structural difference and the "Steric Wall" effect hindering the nucleophilic attack on the

Caption: Comparison of activation pathways. Note the high racemization risk in Proline vs. the kinetic steric barrier in the 3-methyl-substituted

Diagram 2: Biological Context - Mu-Opioid Receptor Signaling

-Proline derivatives are often used to stabilize turns in opioid agonists. This diagram visualizes the GPCR pathway activated by peptides containing this scaffold.

Caption: Signal transduction pathway for Mu-Opioid receptors targeted by stabilized

References

-

Royal Society of Chemistry. (2013). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

National Institutes of Health (PubChem). (2025). 1-Methylpyrrolidine-3-carboxylic acid Structure and Data. Retrieved from [Link]

Sources

Technical Evaluation: Structural Determination of 1-Acetyl-3-methylpyrrolidine-3-carboxylic Acid

Executive Summary

For medicinal chemists and structural biologists, 1-Acetyl-3-methylpyrrolidine-3-carboxylic acid represents a classic "deceptively simple" scaffold. Its quaternary carbon at position 3 creates a chiral center lacking a directly attached proton, rendering standard NMR-based assignment of absolute configuration (AC) difficult.

This guide evaluates the Single Crystal X-ray Diffraction (SC-XRD) workflow—the industry "Gold Standard"—against emerging alternatives like Vibrational Circular Dichroism (VCD) and NMR Derivatization . While SC-XRD provides the highest confidence (definitive 3D spatial arrangement), it is often bottlenecked by the physical state of the sample (oils/amorphous solids). This document provides the experimental roadmap to overcome these bottlenecks and objectively compares the data quality of X-ray against its competitors.

Comparative Analysis: X-ray vs. Alternatives

The following table contrasts the performance of SC-XRD against VCD and Chiral NMR for this specific pyrrolidine derivative.

Table 1: Performance Matrix for Absolute Configuration (AC)

| Feature | SC-XRD (The Gold Standard) | VCD (Vibrational Circular Dichroism) | NMR (Mosher/Derivatization) |

| Primary Output | Direct 3D atomic coordinates (CIF). | IR differential absorption ( | Chemical shift differences ( |

| Sample State | Solid (Single Crystal) required.[1] | Solution (CDCl₃, DMSO) or Oil. | Solution. |

| Confidence Level | >99% (if Flack parameter < 0.1). | ~95% (Dependent on DFT accuracy). | ~80-90% (Risk of steric anomalies). |

| Material Req. | < 1 mg (recoverable). | 5–10 mg (recoverable). | 5–10 mg (consumed/modified). |

| Throughput | Low (Days/Weeks for growth). | High (Hours).[1] | Medium (Synthesis + Analysis).[2][3] |

| Specific Limitation | 1-Acetyl-3-methyl... is often an oil or hygroscopic solid, making crystallization the failure point. | Requires accurate conformational search (flexible ring). | Quaternary C3 has no proton; must rely on distant NOE/ROE signals. |

Strategic Workflow: The Decision Tree

Before committing resources, researchers should follow this logic path to select the optimal method.

Figure 1: Decision matrix for determining absolute configuration of quaternary pyrrolidines.

The "Product": X-ray Crystallography Data Specifications

If SC-XRD is selected, the data package must meet specific criteria to be considered valid for publication or regulatory filing.

Crystallization Protocol (The Critical Step)

Since the target molecule contains both a carboxylic acid and an amide (acetyl group), it is prone to forming hydrogen-bonded networks that may trap solvent or lead to twinning.

Recommended Method: Vapor Diffusion (Sitting Drop)

-

Solvent A (Good): Methanol or Ethanol (solubilizes the polar zwitterion).

-

Solvent B (Bad/Precipitant): Diethyl ether or Hexane.

-

Procedure:

-

Dissolve 5 mg of compound in 50 µL of Solvent A.

-

Place in the center well of a microbridge or sitting drop plate.

-

Fill the reservoir with 500 µL of Solvent B.

-

Seal and store at 4°C. Note: Lower temperature reduces thermal motion in the flexible pyrrolidine ring.

-

Alternative: Co-crystallization If the free acid yields oils, generate a salt using a chiral amine (e.g., (R)-1-phenylethylamine). This introduces a heavy scatterer and a known chiral center, aiding the refinement.

Data Collection Parameters

For 1-Acetyl-3-methylpyrrolidine-3-carboxylic acid (

-

Radiation Source: Copper (Cu K

, -

Temperature: 100 K (Cryo-cooling is essential to freeze the puckering of the pyrrolidine ring).

-

Resolution: Must reach 0.80 Å or better to resolve the methyl group vs. the carbonyl oxygen clearly.

Data Interpretation: The Flack Parameter

The most critical metric in the dataset is the Flack Parameter (x) .

-

x ≈ 0.0 (u < 0.1): The structure is the correct enantiomer.

-

x ≈ 1.0: The structure is the inverted enantiomer (you have the opposite of what you modeled).

-

x ≈ 0.5: Crystal is a racemic twin or the data lacks sufficient anomalous signal (likely due to using Mo source or poor crystal quality).

Experimental Workflow: From Synthesis to Structure

This diagram outlines the rigorous validation loop required to confirm the structure.

Figure 2: Step-by-step X-ray crystallography workflow for light-atom organic molecules.

Conclusion

While VCD offers a faster route for oils and solutions, SC-XRD remains the definitive structural proof for 1-Acetyl-3-methylpyrrolidine-3-carboxylic acid, particularly for filing IP or regulatory submissions.

Recommendation:

-

Attempt crystallization using vapor diffusion with ethanol/ether.

-

If crystals form, collect data using a Cu-source diffractometer to ensure the Flack parameter is usable.

-

If the material persists as an oil, pivot immediately to VCD coupled with DFT calculations rather than attempting derivatization, which may alter the core scaffold's conformation.

References

-

Absolute Configuration by VCD: Stephens, P. J., et al.[4] "Determination of Absolute Configuration of Chiral Molecules using Vibrational Circular Dichroism (VCD) Spectrometer and DFT Calculations." JASCO Global Applications, 2025.

-

Crystallization of Proline Derivatives: Görbitz, C. H. "Redetermination of the solvent-free crystal structure of L-proline." Acta Crystallographica Section E, 2015.

- Anomalous Scattering for Light Atoms: Parsons, S. "Determination of Absolute Configuration using X-ray Diffraction." Acta Crystallographica Section B, 2021. (General Reference for Flack Parameter methodology).

-

Comparison of Chiroptical Methods: Polavarapu, P. L. "Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy." Molecules, 2016.[5]

-

Chemical Data & Properties: PubChem Compound Summary for CID 68220896 (1-Acetylpyrrolidine-3-carboxylic acid derivatives).

Sources

- 1. spark904.nl [spark904.nl]

- 2. mdpi.com [mdpi.com]

- 3. Determination of the absolute configurations of flexible molecules: synthesis and theoretical simulation of electronic circular dichroism/optical rotation of some pyrrolo[2,3-b]indoline alkaloids--a case study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spectroscopyeurope.com [spectroscopyeurope.com]

- 5. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

Infrared (IR) spectroscopy peaks for 1-Acetyl-3-methylpyrrolidine-3-carboxylic acid

Executive Summary & Structural Logic

This guide provides a technical framework for validating 1-Acetyl-3-methylpyrrolidine-3-carboxylic acid using Infrared (IR) spectroscopy. As this molecule is a functionalized pyrrolidine scaffold often used in peptidomimetic drug design, distinguishing it from its precursors (specifically the non-acetylated amine or the ester intermediate) is a critical Quality Control (QC) checkpoint.

The Core Analytical Challenge: The molecule contains two carbonyl systems:

-

Carboxylic Acid (

): Located at the quaternary C3 position. -

Tertiary Amide (

): The acetyl group attached to the pyrrolidine nitrogen.

Successful validation requires resolving these two distinct carbonyl signals and confirming the absence of the N-H stretch from the starting material.

Predicted Spectral Fingerprint

Note: Values are derived from standard functional group correlation databases (NIST, SDBS) and structural analog analysis (N-acetylpyrrolidine derivatives).

Primary Diagnostic Peaks (The "Must-Haves")

| Functional Group | Vibration Mode | Frequency (cm⁻¹) | Intensity | Diagnostic Note |

| Carboxylic Acid (-OH) | O-H Stretch | 2500 – 3300 | Broad, Med | "Hump" shape; often obscures C-H stretches.[1][2] Indicates acid integrity. |

| Acid Carbonyl (C=O) | Stretching | 1705 – 1725 | Strong | Dimer form. Distinct from the amide carbonyl.[3][4][5] |

| Tertiary Amide (N-C=O) | Stretching (Amide I) | 1620 – 1650 | Strong | CRITICAL: Lower frequency than the acid C=O due to resonance. |

| Methyl/Ring (C-H) | 2850 – 2980 | Medium | Visible as sharp spikes riding the broad O-H shoulder. | |

| Fingerprint Region | C-O Stretch / C-N | 1200 – 1300 | Medium | Mixed mode; confirms the C-O single bond of the acid. |

The "Red Flag" Signals (Impurity Markers)

-

~3300–3500 cm⁻¹ (Sharp/Medium): Indicates residual N-H (unreacted starting material).

-

~1735–1750 cm⁻¹: Indicates potential Ester impurity (if the precursor was an ester).

-

~1800+ cm⁻¹: Indicates Acid Chloride or Anhydride (reactive reagents).[3]

Comparative Analysis: Target vs. Alternatives

In a synthesis workflow, you are rarely comparing this molecule to a random alternative. You are comparing it to its precursor (3-methylpyrrolidine-3-carboxylic acid) or a protected analog (N-Boc).

Comparison 1: Target vs. Precursor (The Acetylation Check)

Objective: Confirm the acetylation reaction was successful.

| Feature | Precursor (Free Amine) | Target (N-Acetyl Product) | Interpretation |

| 3300-3500 cm⁻¹ | Present (N-H Stretch) | Absent | Disappearance of N-H confirms N-substitution. |

| 1620-1650 cm⁻¹ | Absent | Present (Amide I) | Appearance of the second carbonyl band validates the acetyl group. |

| 1700-1725 cm⁻¹ | Present (Acid C=O) | Present (Acid C=O) | The acid group remains unchanged (conserved). |

Comparison 2: Target vs. N-Boc Analog

Objective: Distinguish between Acetyl and Boc protecting groups.

-

N-Boc Variant: The Carbonyl stretch for a carbamate (Boc) is typically higher (1680–1705 cm⁻¹ ) than a tertiary amide.

-

N-Acetyl Target: The Amide I band is lower (1620–1650 cm⁻¹ ).

-

Differentiation: If your carbonyl doublet is tight (e.g., 1710 and 1690), you may have the Boc. If it is wide (e.g., 1715 and 1640), you likely have the Acetyl.

Experimental Protocol: ATR-FTIR Validation

Standard Operating Procedure (SOP) for Bench Scientists.

A. Sample Preparation

Technique: Attenuated Total Reflectance (ATR) is recommended over KBr pellets to avoid moisture interference with the carboxylic acid O-H band.

-

Drying: Ensure the sample is vacuum-dried (40°C, >2 hours). Residual water/solvent will create a broad peak at 3400 cm⁻¹, mimicking an amine.

-

Crystal Cleaning: Clean the Diamond/ZnSe crystal with Isopropanol. Run a background scan to confirm no contamination.

B. Data Acquisition

-

Resolution: 4 cm⁻¹ (Standard).[6]

-

Scans: 16–32 scans (Sufficient for organic solids).

-

Range: 4000 – 600 cm⁻¹.

C. Interpretation Workflow (Logic Gate)

-

Check 3500-3300: Is it flat? (Yes = Good, No = Amine/Water).

-

Check 1800-1600: Do you see TWO distinct peaks?

-

Check Baseline: Is the O-H region (3000) broad and messy? (Yes = Carboxylic Acid confirmed).

Visualization of Logic & Workflow

Diagram 1: Spectral Decision Tree

This logic tree guides the researcher through the peak analysis to confirm the structure.

Caption: Decision tree for validating 1-Acetyl-3-methylpyrrolidine-3-carboxylic acid synthesis via FTIR.

Diagram 2: Synthesis Verification Workflow

The experimental path from crude product to validated spectra.

Caption: Recommended workflow to ensure spectral artifacts (water, solvents) do not interfere with validation.

References

-

NIST Chemistry WebBook. Infrared Spectrum of N-Acetylpyrrolidone (Analog). National Institute of Standards and Technology.[11][12] Available at: [Link]

-

LibreTexts Chemistry. Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

-

PubChem. 1-Methylpyrrolidine-3-carboxylic acid (Precursor Data). National Library of Medicine. Available at: [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. uobabylon.edu.iq [uobabylon.edu.iq]

- 3. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1-Methylpyrrolidine-3-carboxylic acid | C6H11NO2 | CID 322598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. spcmc.ac.in [spcmc.ac.in]

- 11. N-Acetylpyrrolidone [webbook.nist.gov]

- 12. N-Acetylpyrrolidone [webbook.nist.gov]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.